molecular formula C20H31Cl2NO2 B12467396 2-(2,4-dichlorophenoxy)-N-dodecylacetamide

2-(2,4-dichlorophenoxy)-N-dodecylacetamide

Cat. No.: B12467396
M. Wt: 388.4 g/mol
InChI Key: MNUJKLHGDXYFGR-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-dodecylacetamide is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group attached to an acetamide moiety with a dodecyl chain. This compound is primarily used in agricultural settings as a herbicide to control broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-dodecylacetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with dodecylamine. The process can be summarized as follows:

    Esterification: 2,4-Dichlorophenoxyacetic acid is first converted to its ester form using an alcohol, typically methanol or ethanol, in the presence of an acid catalyst.

    Amidation: The ester is then reacted with dodecylamine under basic conditions to form the desired amide. This step often requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large quantities of 2,4-dichlorophenoxyacetic acid are esterified in industrial reactors.

    Continuous Amidation: The ester is continuously fed into a reactor containing dodecylamine and a dehydrating agent, ensuring efficient conversion to the amide.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-dodecylacetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-dodecylacetamide has diverse applications in scientific research:

    Chemistry: Used as a model compound to study herbicide action and degradation pathways.

    Biology: Investigated for its effects on plant growth and development.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive molecules.

    Industry: Utilized in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-dodecylacetamide involves its interaction with plant hormone pathways. It mimics the action of natural auxins, leading to uncontrolled cell growth and ultimately plant death. The compound targets specific receptors in the plant cells, disrupting normal growth processes and causing physiological damage.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but lacking the dodecyl chain.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with an additional chlorine atom.

    Mecoprop (MCPP): A phenoxy herbicide with a methyl group instead of a dodecyl chain.

Uniqueness

2-(2,4-Dichlorophenoxy)-N-dodecylacetamide is unique due to its long dodecyl chain, which enhances its lipophilicity and potentially alters its interaction with biological membranes compared to other phenoxy herbicides.

Properties

Molecular Formula

C20H31Cl2NO2

Molecular Weight

388.4 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-dodecylacetamide

InChI

InChI=1S/C20H31Cl2NO2/c1-2-3-4-5-6-7-8-9-10-11-14-23-20(24)16-25-19-13-12-17(21)15-18(19)22/h12-13,15H,2-11,14,16H2,1H3,(H,23,24)

InChI Key

MNUJKLHGDXYFGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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